(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
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Description
(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.
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Biological Activity
(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. Its unique structural features contribute to its diverse biological effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 429.6 g/mol |
CAS Number | 1322247-06-2 |
Melting Point | Not available |
Solubility | Soluble in DMSO |
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound exhibits the following mechanisms:
- Inhibition of Cancer Cell Proliferation : It has been shown to inhibit enzymes and proteins critical for cancer cell growth, leading to reduced cell proliferation. The compound binds to active sites on these targets, effectively blocking their activity .
- Antimicrobial Activity : Preliminary studies suggest that this compound may also possess antimicrobial properties, potentially effective against various bacterial strains .
Antitumor Activity
Research has demonstrated that derivatives of benzo[d]thiazole exhibit significant antitumor activities. In vitro studies using human lung cancer cell lines (A549, HCC827, NCI-H358) indicated that compounds similar to (Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene) showed promising results in inhibiting cell growth.
Cell Line | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |
---|---|---|
A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These results indicate that the compound is more effective in two-dimensional assays compared to three-dimensional models, which is a common observation in cancer research .
Antimicrobial Activity
The antimicrobial potential was evaluated using broth microdilution methods against Gram-positive and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | Not specified |
Staphylococcus aureus | Not specified |
This suggests that further exploration into the antimicrobial properties of this compound could yield valuable insights into its therapeutic applications .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar benzothiazole derivatives:
- Antitumor Evaluation : In a study assessing various benzothiazole derivatives, compounds with similar structural motifs exhibited significant cytotoxicity against multiple cancer cell lines, indicating a potential for development as anticancer agents .
- Mechanistic Insights : The interaction of these compounds with DNA has been explored, revealing that they predominantly bind within the minor groove of DNA, which may contribute to their antitumor efficacy by interfering with DNA replication and transcription processes .
Properties
IUPAC Name |
N-(5,7-dimethyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-4-10-25-18-12-14(2)11-15(3)21(18)30-23(25)24-22(29)16-6-5-7-17(13-16)26-19(27)8-9-20(26)28/h4-7,11-13H,1,8-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNGNSNGMKZOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)S2)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.